4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide - 873010-52-7

4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Catalog Number: EVT-3427578
CAS Number: 873010-52-7
Molecular Formula: C20H21BrN2O4S2
Molecular Weight: 497.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-Chloro)-2-(2-Oxido)-(4-Substituted Phenyl)-Ureido-Benzo[d][1,3,2]Dioxaphosphol-5-yl-4-Oxoazetidin-1-yl)Thiophene-2-Carboxamides (9a-f)

Compound Description: These compounds, synthesized by condensing a thiophene-2-carboxamide derivative with 4-substituted phenyl-carbamido-phosphoric acid dichlorides, were designed and evaluated for their antimicrobial activity.

Carbamoyl Thiophene-Chloro-4-Oxoazetidin-Dioxaphosphol-(Morpholine/Piperidine/4-Methyl Piperizine-Carboxamides (9g-i)

Compound Description: Similar to the 9a-f series, these compounds also incorporate a thiophene ring and an amide group, but differ in their heterocyclic substituents (morpholine, piperidine, and 4-methyl piperazine). These variations allow exploration of structure-activity relationships in antimicrobial evaluations.

Z-4-(3-(3,4-Dimethoxyphenyl)-3-Oxoprop-1-Enylamino)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-Benzenesulfonamide (10)

Compound Description: This compound, exhibiting good cytotoxic activity, was investigated for its ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. It showed stronger inhibitory activity compared to the reference drug dasatinib.

Z-4-(3-(3,4-Dimethoxyphenyl)-3-Oxoprop-1-Enylamino)-N-(1H-Indazol-6-yl)-Benzenesulfonamide (19)

Compound Description: This derivative displayed promising cytotoxic activity and, like compound 10, showed greater VEGFR-2 inhibitory activity than dasatinib. Molecular docking studies indicated a favorable binding interaction with the active site of VEGFR-2.

2(3),9(10),16(17),23(24)-Tetra-[(E)-4-((5-Bromo-3-Methoxy-2-(λ 1-Oxidanyl)Benzylidene)Amino)-N-(Pyridine-2-yl)Benzenesulfonamide]Phthalocyaninato Zinc(II) (3)

Compound Description: This complex zinc(II) phthalocyanine, incorporating four benzenesulfonamide units with Schiff base substituents, displayed promising photophysical and photochemical properties, suggesting its potential use as a photosensitizer in photodynamic therapy for cancer treatment. ,

p-Methyl-N-(2-Phenyl-1H-Indol-7-yl)-Benzenesulfonamide (I)

Compound Description: This indole derivative was synthesized and its crystal structure determined to understand its hydrogen-bonding patterns and structural features relevant to biological activity.

p-Methoxy-N-(2-Phenyl-1H-Indol-7-yl)-Benzenesulfonamide (II)

Compound Description: Similar to compound I, this indole-based benzenesulfonamide was analyzed for its crystal structure and hydrogen-bonding characteristics to explore its potential biological activity.

4-Bromo-N-(1-Hydroxy-1-Phenylpropan-2-yl)Benzenesulfonamide (8)

Compound Description: This compound, synthesized from the natural alkaloid 2-amino-1-phenylpropan-1-ol, showed inhibitory activity against Candida albicans ATCC 14053, indicating its potential as an antimicrobial agent.

Ethyl [5-Amino-1,2-Dihydro-2(S)-Methyl-3-[14C]Phenylpyrido[3,4-6]Pyrazin-7-yl]Carbamate Isethionate Salt (14b) ([14C]CI-980)

Compound Description: This radiolabeled compound, synthesized from [U-14C]benzene, is a potent tubulin-binding, antimitotic, and broad-spectrum antitumor agent. Its radiolabeling allows for studying its distribution and pharmacological properties in biological systems.

1,3-Dimethyl-6(2-Propoxy-5-Methanesulfonamidophenyl)-1,5-Dihydropyrazolo[3,4-d]Pyrimidin-4-One (38)

Compound Description: This pyrazolo[3,4-d]pyrimidinone derivative exhibits potent inhibitory activity against cGMP specific (type V) phosphodiesterase and displayed outstanding in vivo antihypertensive activity.

1-Ethyl-3-Methyl-6-(2-Propoxy-5-(4-Methylthiazol-2-yl)Phenyl)-1,5-Dihydropyrazolo[3,4-d]Pyrimidin-4-One (59)

Compound Description: This compound, belonging to the same pyrazolo[3,4-d]pyrimidinone series as compound 38, also displayed potent cGMP specific (type V) phosphodiesterase inhibitory activity and strong in vivo antihypertensive effects.

(3,4-Dimethoxyphenyl)(5-(3,4-Dimethoxyphenyl)-4-(Hydroxymethyl)Tetrahydrofuran-3-yl)Methanol (2)

Compound Description: This novel tetrahydrofuran-based lignan, isolated from the leaves and twigs of Mitrephora winitii, exhibited significant anticancer activity against KB and MCF-7 cancer cell lines.

6-(3-Chloropropoxy)-4-(2-Fluorophenylamino)-7-Methoxyquinazoline

Compound Description: This quinazoline derivative demonstrated potent inhibitory activity against the proliferation of a lung cancer cell line, highlighting its potential as an anticancer agent.

4-Methyl-N-(1-(5-Bromo-2-((4-Chlorobenzyl)Oxy)Benzyl)Piperidin-4-yl)-N-Ethylbenzenesulfonamide

Compound Description: This molecule, synthesized from 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide and a bromobenzyl derivative, has been proposed as a potential candidate for drug development.

Properties

CAS Number

873010-52-7

Product Name

4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

IUPAC Name

4-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

Molecular Formula

C20H21BrN2O4S2

Molecular Weight

497.4 g/mol

InChI

InChI=1S/C20H21BrN2O4S2/c1-13-19(10-11-22-29(24,25)16-7-5-15(21)6-8-16)28-20(23-13)14-4-9-17(26-2)18(12-14)27-3/h4-9,12,22H,10-11H2,1-3H3

InChI Key

HUVPKKULABECEM-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.